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Compound of Interest

Compound Name: GMA-839

Cat. No.: B1671973

This technical support center provides guidance for researchers, scientists, and drug
development professionals on optimizing CB-839 treatment schedules to minimize toxicity
while maintaining therapeutic efficacy. The information is presented in a question-and-answer
format to directly address common issues encountered during preclinical and clinical research.

Frequently Asked Questions (FAQSs)

Q1: What is the recommended Phase 2 dose (RP2D) of CB-839 and was a maximum tolerated
dose (MTD) identified in monotherapy trials?

In Phase 1 monotherapy studies, a maximum tolerated dose (MTD) for CB-839 was not
reached. The recommended Phase 2 dose (RP2D) was established at 800 mg administered
orally twice daily (BID) with food.[1][2][3][4] This dose was selected based on its tolerability and
ability to achieve robust inhibition of glutaminase in both blood and tumor tissues.[5]

Q2: What are the most common toxicities observed with CB-839 treatment?

Across multiple clinical trials, CB-839 has been generally well-tolerated.[6] The most frequently
reported drug-related adverse events are low-grade fatigue and nausea.[2][3] In some cases,
reversible elevations in liver function tests (ALT and AST) have been observed, which are
typically manageable.[1]

Q3: How does the toxicity profile of CB-839 change when used in combination with other anti-
cancer agents?
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The toxicity profile of CB-839 in combination therapies is generally consistent with the known
side effects of the individual agents. For instance:

» With Paclitaxel: The combination has been well-tolerated, with an expansion cohort
proceeding at a CB-839 dose of 600 mg BID.[5]

» With Nivolumab: The combination was generally well-tolerated, and the safety profile was
consistent with the known toxicities of each drug individually.[7]

» With Panitumumab: The combination was tolerable with manageable side effects, though
grade 4 hypomagnesemia, a known effect of panitumumab, was noted in some patients.[6]

Researchers should anticipate and monitor for the cumulative or overlapping toxicities of the
combination agents.

Q4: What is the underlying mechanism of CB-839's on-target activity?

CB-839 is a potent and selective inhibitor of glutaminase (GLS), the enzyme that converts
glutamine to glutamate.[8][9] In many cancer cells, this pathway is critical for generating energy
and building blocks for proliferation.[9] By inhibiting GLS, CB-839 disrupts cancer cell
metabolism, leading to reduced proliferation and, in some cases, cell death.[8][9] This targeted
mechanism of action is believed to contribute to its favorable tolerability profile.[8]

Troubleshooting Guide: Managing Common
Toxicities
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Quantitative Data Summary: Toxicity Profile of CB-
839

The following table summarizes the incidence of common adverse events from a Phase 1
dose-escalation and expansion study of CB-839 in patients with advanced solid tumors.

Adverse Event All Grades (%) Grade 3/4 (%)
Fatigue 23% <5%

Nausea 19% <2%

ALT Increased Not specified 2%

AST Increased Not specified 1%

Data adapted from a Phase 1 study of 120 patients with advanced or metastatic solid tumors.

[1](21(3]

Experimental Protocols
Glutaminase (GLS) Activity Assay in Tumor Biopsies

Objective: To determine the level of target engagement by measuring GLS activity in tumor
tissue.

Methodology:

o Fresh tumor biopsies are collected from patients before and after CB-839 treatment (e.g., on
Cycle 2, Day 1).[2]

e Tumor tissue is homogenized in a suitable lysis buffer.

e GLS activity is measured using a coupled enzymatic assay. This typically involves the
conversion of glutamate to a-ketoglutarate, which is then measured spectrophotometrically
or fluorometrically.

o To measure inhibited activity, the assay is performed under conditions that preserve the CB-
839/GLS complex.
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o To measure total (uninhibited) activity, the assay is performed under conditions that allow
CB-839 to fully dissociate from GLS.

e The percent GLS inhibition is calculated by comparing the inhibited activity to the total
activity or to pre-dose samples.[2]

Metabolite Analysis by LC/IMS
Objective: To assess the pharmacodynamic effects of CB-839 by measuring changes in key
metabolites downstream of glutaminase.

Methodology:

e Cell culture media, plasma, or tumor tissue extracts are collected at specified time points
post-treatment.[8][11][12]

» Metabolites are extracted using a solvent mixture, typically containing methanol and formic
acid.[12]

e The solvent is evaporated, and the resulting pellet is reconstituted in a suitable solvent for
analysis.

» Metabolite levels (e.g., glutamine, glutamate, aspartate, a-ketoglutarate) are quantified using
Liquid Chromatography-Mass Spectrometry (LC/MS).[1][8]

e Changes in metabolite levels are compared between treated and untreated samples to
confirm the on-target effects of CB-839. A significant increase in glutamine and a decrease in
glutamate and downstream TCA cycle intermediates are indicative of effective GLS
inhibition.[1][11]

Visualizations
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CB-839 Dosing & Toxicity Monitoring

Initiate CB-839 at Recommended Dose

(e.g., 800 mg BID with food) No Significant AEs AEs Present Grade 1-2 Grade 3-4

Monitor for Adverse Events (AEs)
(e.g., LFTs, fatigue, nausea)

Continue Dosing .
& Wl Grade Severity of AE

Implement Supportive Care
Interrupt CB-839 Dosing & Continue Dosing with
Increased Monitoring

Monitor until AE Resolves
to Grade <=1

AE Persists or Recurs AE Resolve:

Resume CB-839 at
Reduced Dose Level

Consider Discontinuation
if AE Recurs

Click to download full resolution via product page

Caption: Workflow for CB-839 dose modification based on toxicity.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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